Cas no 5932-28-5 (Methyl 4-phenyl-1H-pyrazole-3-carboxylate)
Methyl 4-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-phenyl-1H-pyrazole-3-carboxylate
- [4-(3-Methoxy-benzyl)-piperazin-1-yl]-(4-nitro-phenyl)-methanone
- [4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
- 1H-Pyrazole-3-carboxylic acid, 4-phenyl-, methyl ester
- 856061-35-3
- 4-phenyl-1H-pyrazole-3-carboxylic acid methyl ester
- AKOS022178690
- AKOS016001652
- methyl 4-phenyl-1H-pyrazole-5-carboxylate
- SCHEMBL949763
- DB-402579
- A869223
- 4-phenyl-2H-pyrazole-3-carboxylic acid methyl ester
- 5932-28-5
-
- MDL: MFCD23135778
- Inchi: 1S/C11H10N2O2/c1-15-11(14)10-9(7-12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
- InChI Key: VVOAFSOUPLXGJG-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C=NN1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 355.15333
- Monoisotopic Mass: 355.153206
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.6
- XLogP3: 2
Experimental Properties
- Density: 1.27
- Boiling Point: 539.2°C at 760 mmHg
- Flash Point: 279.9°C
- Refractive Index: 1.614
- PSA: 75.92
Methyl 4-phenyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11098019-1g |
Methyl 4-phenyl-1H-pyrazole-3-carboxylate |
5932-28-5 | 95+% | 1g |
$614 | 2024-07-18 |
Methyl 4-phenyl-1H-pyrazole-3-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Methyl 4-phenyl-1H-pyrazole-3-carboxylate
Methyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 5932-28-5): A Comprehensive Overview
Methyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 5932-28-5) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential in various biochemical and therapeutic contexts.
The molecular structure of Methyl 4-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole core substituted with a phenyl group at the 4-position and a methyl ester group at the 3-position. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The pyrazole ring is a well-known pharmacophore, frequently incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors.
In recent years, the compound has been extensively studied for its role in developing novel therapeutic agents. One of the most compelling areas of research involves its application in anticancer drug design. The pyrazole scaffold is known to exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of Methyl 4-phenyl-1H-pyrazole-3-carboxylate can selectively target malignant cells while minimizing toxicity to healthy tissues.
Furthermore, the compound has shown promise in the development of antimicrobial agents. The phenyl substituent enhances its binding affinity to bacterial enzymes, making it an effective candidate for combating drug-resistant strains. Researchers have reported notable success in synthesizing analogs of this compound that exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.
The ester functionality at the 3-position of the pyrazole ring provides a versatile handle for further chemical modifications. This feature allows chemists to explore diverse derivatization strategies, including hydrolysis to form carboxylic acids or transesterification to introduce other ester groups. Such modifications are crucial for optimizing pharmacokinetic properties and improving bioavailability of potential drug candidates.
Recent advancements in computational chemistry have further highlighted the significance of Methyl 4-phenyl-1H-pyrazole-3-carboxylate in drug discovery. Molecular docking studies have identified this compound as a promising scaffold for designing inhibitors targeting protein-protein interactions relevant to neurological disorders. The ability of the pyrazole moiety to mimic natural substrates or modulate enzyme activity makes it an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Methyl 4-phenyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to achieve the desired ester moiety. These synthetic strategies not only showcase the versatility of pyrazole chemistry but also demonstrate the importance of optimizing reaction conditions for high yield and purity.
In conclusion, Methyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 5932-28-5) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it a valuable building block for designing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. As research continues to uncover new biological targets and synthetic methodologies, the potential uses of this compound are likely to expand even further, solidifying its role as a cornerstone in medicinal chemistry.
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